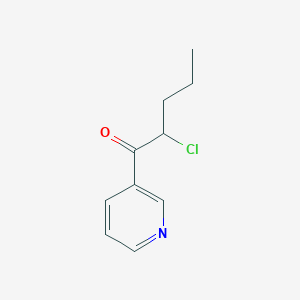
2-Chloro-1-(pyridin-3-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(pyridin-3-yl)pentan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its biological activity:
- Antimicrobial Activity : Studies indicate that 2-Chloro-1-(pyridin-3-yl)pentan-1-one exhibits significant antimicrobial properties. For example, it has been tested against various bacterial strains with varying degrees of efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These results suggest its potential as a lead structure for developing new antimicrobial agents.
- Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Disruption of the cell cycle leading to increased cell death.
- Reactive Oxygen Species (ROS) Generation : Elevation of ROS levels contributing to cytotoxic effects on tumor cells.
Materials Science
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance the properties of materials, such as polymers and coatings.
Neuroprotective Effects
A study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that it could reduce neuronal loss and improve cognitive function in animal models, suggesting potential therapeutic applications for neurodegenerative diseases.
Inflammation Model
In a rodent model of inflammation, treatment with the compound resulted in decreased inflammatory markers and improved clinical scores. This highlights its potential role in managing inflammatory conditions.
Agrochemical Applications
The compound has been investigated for its use as a pesticide. Its structural properties allow it to interact effectively with biological targets, making it suitable for controlling pests in agricultural settings.
Research Findings and Structure–Activity Relationship (SAR)
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. SAR studies have indicated that modifications to the alkyl chain length and substitutions on the pyridine ring significantly impact potency and selectivity against target enzymes or receptors.
Eigenschaften
CAS-Nummer |
106430-51-7 |
|---|---|
Molekularformel |
C10H12ClNO |
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
2-chloro-1-pyridin-3-ylpentan-1-one |
InChI |
InChI=1S/C10H12ClNO/c1-2-4-9(11)10(13)8-5-3-6-12-7-8/h3,5-7,9H,2,4H2,1H3 |
InChI-Schlüssel |
CGSAGNUPVSURIU-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C1=CN=CC=C1)Cl |
Kanonische SMILES |
CCCC(C(=O)C1=CN=CC=C1)Cl |
Synonyme |
1-Pentanone, 2-chloro-1-(3-pyridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















